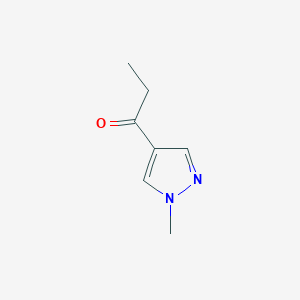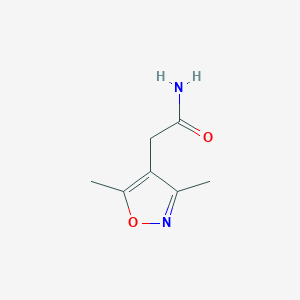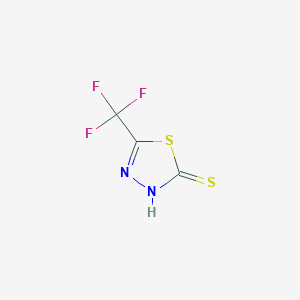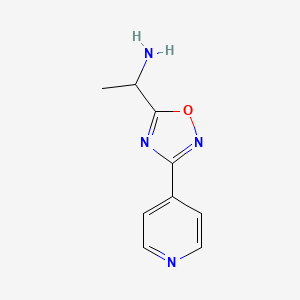
3,3-Dimethylindolin-6-amine
概要
説明
Synthesis Analysis
The synthesis of amines like 3,3-Dimethylindolin-6-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another approach involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylindolin-6-amine consists of a ten-carbon chain (C10), fourteen hydrogen atoms (H14), and two nitrogen atoms (N2) .Chemical Reactions Analysis
Amines like 3,3-Dimethylindolin-6-amine can undergo various chemical reactions. For instance, they can be involved in the Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines . They can also participate in the direct amidation of a variety of carboxylic acids with a broad range of amines .科学的研究の応用
Medicine
3,3-Dimethylindolin-6-amine: has potential applications in the medical field, particularly in drug development. It can be used as an intermediate in the synthesis of pharmaceutical compounds . For example, derivatives of this compound have been studied for their interactions with vascular endothelial growth factor receptor 2, which is significant in the context of angiogenesis and cancer treatment .
Agriculture
In agriculture, 3,3-Dimethylindolin-6-amine may serve as a precursor for the synthesis of agrochemicals. Its derivatives could be utilized in the development of new pesticides or herbicides, contributing to the protection of crops and enhancement of agricultural productivity .
Materials Science
The compound’s derivatives are being explored for their use in materials science. They could be involved in the creation of new polymers or materials with specific optical, electronic, or mechanical properties, which are essential for the development of advanced materials and nanotechnology applications .
Environmental Science
3,3-Dimethylindolin-6-amine: and its derivatives could play a role in environmental science by contributing to the synthesis of compounds used in environmental remediation, such as the removal of pollutants or the development of green technologies .
Biochemistry
In biochemistry, 3,3-Dimethylindolin-6-amine might be used to study the interaction of small molecules with biological macromolecules. It could also assist in the understanding of biochemical pathways and the development of biochemical assays .
Pharmacology
Pharmacologically, 3,3-Dimethylindolin-6-amine is of interest for its potential use in the synthesis of novel therapeutic agents. It may be involved in the creation of compounds with neuroprotective properties or those that can mimic the activity of endogenous hormones like melatonin .
Analytical Chemistry
In analytical chemistry, 3,3-Dimethylindolin-6-amine could be used in the development of new analytical methods or reagents. It may be part of the synthesis of novel compounds that can act as indicators or reagents in chemical analyses .
Chemical Engineering
From a chemical engineering perspective, 3,3-Dimethylindolin-6-amine may find applications in process engineering, particularly in the synthesis of complex molecules through catalytic processes. It could also be important in the design of industrial chemical reactions.
作用機序
Target of Action
The primary target of 3,3-Dimethylindolin-6-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels. It is a key mediator of angiogenesis, which is critical in the growth of cancer cells .
Mode of Action
It is known to interact with its target, vegfr2, potentially inhibiting its function . This interaction could lead to changes in the signaling pathways associated with angiogenesis, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
3,3-Dimethylindolin-6-amine affects the tryptophan catabolism in the kynurenine pathway . This pathway has an immunosuppressive effect and supports cancer cells to evade the immune system in different cancer types . The compound’s interaction with VEGFR2 could potentially disrupt this pathway, leading to downstream effects on cell growth and proliferation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 3,3-Dimethylindolin-6-amine is likely related to its potential inhibitory effect on VEGFR2 and its impact on the kynurenine pathway . By inhibiting VEGFR2, the compound could disrupt angiogenesis, thereby inhibiting the growth and proliferation of cancer cells . Its impact on the kynurenine pathway could also have downstream effects on immune response .
Action Environment
The action, efficacy, and stability of 3,3-Dimethylindolin-6-amine can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells. .
Safety and Hazards
Amines such as 3,3-Dimethylindolin-6-amine can cause glaucopsia, a condition that leads to blurring of vision, a blue-grey appearance of objects, and halos around lights . This condition is probably reversible and is considered a nuisance as it could cause onsite accidents, impair work efficiency, and create difficulties in driving back home .
特性
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSRQUPJJIAWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634017 | |
| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179898-73-8 | |
| Record name | 2,3-Dihydro-3,3-dimethyl-1H-indol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)

